2,4-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide
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Overview
Description
2,4-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide is a chemical compound with the molecular formula C19H19F2NO2 and a molecular weight of 331.3565 . This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions on the benzamide ring, and a phenyloxan-4-yl group attached to the nitrogen atom.
Preparation Methods
The synthesis of 2,4-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide can be achieved through various synthetic routes. One common method involves the condensation of 2,4-difluorobenzoyl chloride with 4-phenyloxan-4-ylmethylamine under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
2,4-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2,4-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to the desired therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
2,4-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide can be compared with other similar compounds, such as:
2,6-difluorobenzamide: This compound has similar structural features but differs in the position of the fluorine atoms, which can affect its reactivity and biological activity.
4-phenyloxan-4-ylmethylamine: This compound shares the phenyloxan-4-ylmethyl group but lacks the benzamide moiety, resulting in different chemical and biological properties.
Properties
IUPAC Name |
2,4-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO2/c20-15-6-7-16(17(21)12-15)18(23)22-13-19(8-10-24-11-9-19)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDSCGKNISIIOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=C(C=C(C=C2)F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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